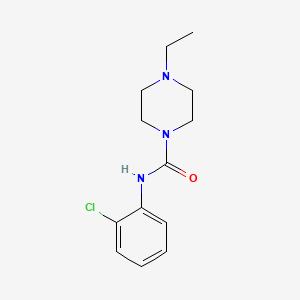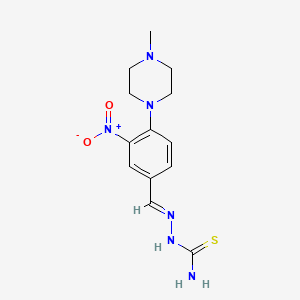
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine, also known as PD 153035, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was initially developed as an anticancer drug and has been extensively studied for its potential therapeutic applications in various types of cancer.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This inhibits the autophosphorylation of the receptor, which is necessary for the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of EGFR. It also inhibits the proliferation and migration of cancer cells by blocking the activation of downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 is a potent and specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, its use is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo experiments.
Direcciones Futuras
1. Development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 in other types of cancer.
3. Evaluation of the efficacy of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 in combination with other anticancer drugs.
4. Identification of biomarkers that can predict the response of cancer cells to N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035.
5. Investigation of the role of EGFR in cancer stem cells and the potential of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 to target this population of cells.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 involves several steps, including the reaction of 2-amino-4,6-dimethylpyrimidine with 2,3,5-trimethylbenzaldehyde to form 2-(4,6-dimethyl-2-pyrimidinyl)-3,5,6-trimethylbenzaldehyde. This intermediate is then reacted with 2-amino-4,6,7-trimethylquinazoline to yield N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,6,7-trimethylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-9-6-14-13(5)20-17(21-15(14)7-10(9)2)22-16-18-11(3)8-12(4)19-16/h6-8H,1-5H3,(H,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJKAXTSFEMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,6,7-trimethylquinazolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)






![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)
